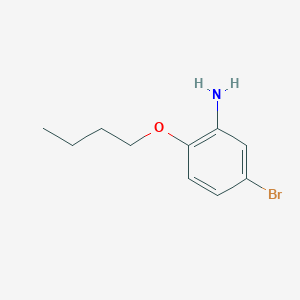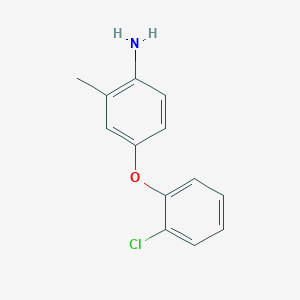
4-(2-Chlorophenoxy)-2-methylaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, benzidine, a similar compound, was coupled with ethyl cyanoacetate and malononitrile to produce azo-hydrazo products . These products were then cyclized using hydrazine and phenyl hydrazine to produce pyrazole derivatives .Aplicaciones Científicas De Investigación
Inhibition of TMEM206
A study found that 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells .
Electrophysiological Effects
CBA was chosen as a new, potentially selective inhibitor to elucidate the effect and selectivity of CBA in canine left ventricular cardiomyocytes and to study the expression of TRPM4 in the canine heart .
Safety and Hazards
Direcciones Futuras
A related compound, “4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA)”, has been studied as a small molecule inhibitor of TMEM206 at low pH . Despite its limited inhibitory efficacy at pH 6.0, CBA is a potent inhibitor for functional studies at pH 4.5 and may be a promising scaffold for the development of future TMEM206 inhibitors .
Mecanismo De Acción
Target of Action
The primary target of 4-(2-Chlorophenoxy)-2-methylaniline is Interleukin-8 (IL8) It is also involved in neutrophil activation . It is released from several cell types in response to an inflammatory stimulus .
Mode of Action
4-(2-Chlorophenoxy)-2-methylaniline, also known as CBA, acts as a small molecule inhibitor of TMEM206 at low pH . Unlike other known inhibitors, CBA specifically inhibits TMEM206 at pH 4.5 . This makes it a useful pharmacological tool in mechanistic studies of TMEM206 .
Biochemical Pathways
It is known that tmem206, the target of this compound, is involved in the regulation ofcell volume, vesicular acidification, transepithelial transport, and cellular signaling . Therefore, it can be inferred that these pathways might be affected by the action of 4-(2-Chlorophenoxy)-2-methylaniline.
Pharmacokinetics
It is known that the compound is specifically formulated to ensure optimal drug distribution in major target tissues, such as liver, pancreas, and small intestine .
Result of Action
The result of the action of 4-(2-Chlorophenoxy)-2-methylaniline is the inhibition of TMEM206 mediated currents . Therefore, the compound’s action leads to the specific inhibition of TMEM206 at low pH, limiting its role in acid-induced cell death .
Action Environment
The action of 4-(2-Chlorophenoxy)-2-methylaniline is influenced by environmental factors such as pH. This suggests that the compound’s action, efficacy, and stability are highly dependent on the pH of the environment .
Propiedades
IUPAC Name |
4-(2-chlorophenoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-8-10(6-7-12(9)15)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSBIDDVDYJUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenoxy)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




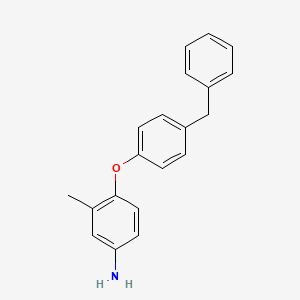
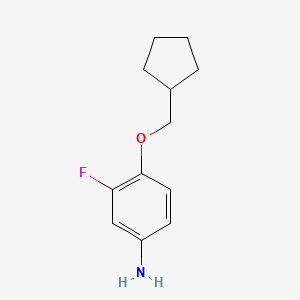

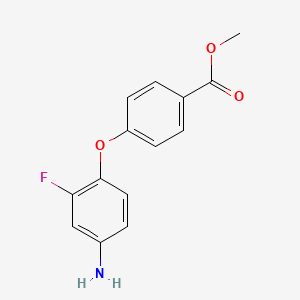
![4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine](/img/structure/B3171204.png)


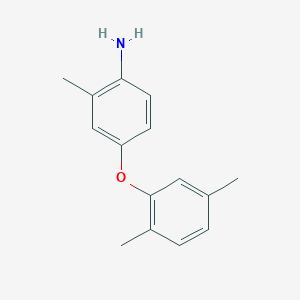
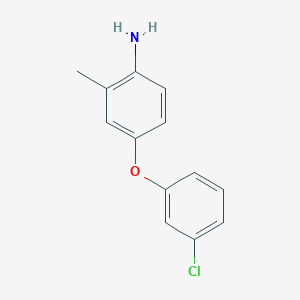
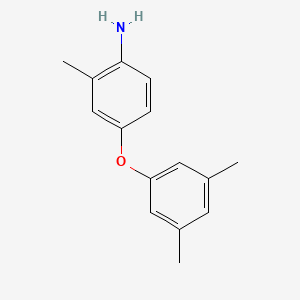
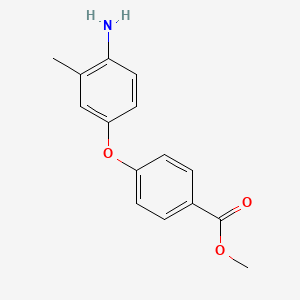
![Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate](/img/structure/B3171246.png)
